Protochlorophyll

Description

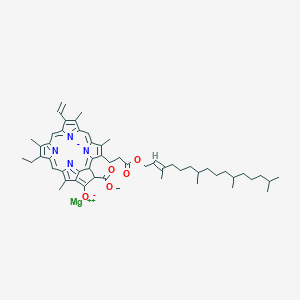

Properties

CAS No. |

14751-08-7 |

|---|---|

Molecular Formula |

C55H70MgN4O5 |

Molecular Weight |

891.5 g/mol |

IUPAC Name |

magnesium;16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19,21-dodecaen-4-olate |

InChI |

InChI=1S/C55H71N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+,42-28?,43-29?,44-28?,45-30?,46-29?,47-30?,52-50?; |

InChI Key |

DASFNRASQHZIIW-XOTKKQSBSA-M |

SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2] |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2] |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2] |

Synonyms |

protochlorophyll protochlorophyll a protochlorophylls |

Origin of Product |

United States |

Protochlorophyll Biosynthesis Pathways and Enzymology

Light-Dependent Protochlorophyllide (B1199321) Reduction Pathway

The synthesis of chlorophyll (B73375) in most photosynthetic organisms, particularly angiosperms, relies on a light-dependent pathway that converts protochlorophyllide (Pchlide) to chlorophyllide (Chlide) cas.cz. This process is essential for the greening of plants and the development of functional chloroplasts. In angiosperms, this pathway is exclusively mediated by LPOR, as they lack the light-independent protochlorophyllide reductase (DPOR) found in other photosynthetic organisms pnas.orgnih.govwikipedia.org.

Role of NADPH:Protochlorophyllide Oxidoreductase (POR/LPOR)

NADPH:Protochlorophyllide Oxidoreductase (LPOR, EC 1.3.1.33) is a ~40 kDa monomeric enzyme that catalyzes the stereoselective reduction of the C17–C18 double bond in the D ring of Pchlide pnas.orgwikipedia.orgdb-thueringen.de. This reaction requires the cofactor NADPH as the reducing agent and is initiated by the absorption of light by the Pchlide substrate db-thueringen.deacs.orgnih.govportlandpress.com. LPOR belongs to the SDR superfamily, characterized by a conserved Rossmann fold responsible for NAD(P)H binding pnas.orgwikipedia.orgnih.gov. Its function is critical for plant development, particularly during the transition from etioplasts to chloroplasts in the presence of light maxapress.comnih.govcabidigitallibrary.org. Different isoforms of LPOR (e.g., PORA, PORB, PORC in plants) exist and are expressed at various stages of development, potentially contributing to photoprotection and adaptation to different light conditions nih.govpnas.orgresearchgate.netnih.gov.

Catalytic Reaction Mechanism of LPOR

The catalytic mechanism of LPOR is complex and involves a series of light-driven and dark reactions. It is generally understood to proceed in a stepwise manner, initiated by the photoexcitation of Pchlide bound within the enzyme's active site acs.orgnih.govzendy.ioacs.orgnih.govresearchgate.netusp.brport.ac.uk.

The primary reduction step involves the transfer of a hydride ion (H⁻) from NADPH to the C17 position of the Pchlide molecule pnas.orgusp.br. This hydride transfer is facilitated by light absorption, which primes the system for catalysis acs.orgnih.gov. Research suggests that this step may involve an initial electron transfer from NADPH to the photoexcited Pchlide, followed by hydrogen atom transfer, or a direct hydride transfer, possibly occurring on ultrafast timescales (picoseconds) acs.orgnih.govzendy.ioacs.orgnih.govnih.gov. The hydride is transferred from the pro-S face of NADPH's nicotinamide (B372718) ring to the C17 atom of Pchlide, ultimately forming a reduced intermediate pnas.orgusp.br.

Key Components in Hydride Transfer:

| Component | Role | Specific Action |

|---|---|---|

| NADPH | Cofactor and Hydride Donor | Donates a hydride ion from its pro-S face. |

| Protochlorophyllide (Pchlide) | Substrate and Photosensitizer | Accepts the hydride at the C17 position after photoexcitation. |

Following the hydride transfer to C17, a proton is transferred to the C18 position of the intermediate, completing the reduction of the C17–C18 double bond and forming chlorophyllide pnas.orgacs.orgresearchgate.netusp.brport.ac.uk. This proton transfer is a dark reaction and is often attributed to a conserved tyrosine residue (e.g., Tyr193 in some species) located in the active site, or potentially a water molecule, which acts as a proton donor pnas.orgacs.orgresearchgate.netusp.br. The precise pathway and kinetics of this proton transfer are areas of ongoing research, with some studies suggesting it is coupled to protein dynamics pnas.orgport.ac.ukacs.org.

Key Components in Proton Transfer:

| Component | Role | Specific Action |

|---|---|---|

| Conserved Tyrosine Residue (e.g., Tyr193) or Water Molecule | Proton Donor | Transfers a proton to the C18 position of the intermediate. |

| Protochlorophyllide Intermediate | Proton Acceptor | Accepts the proton at the C18 position. |

The catalytic cycle of LPOR is initiated by the formation of a ternary complex comprising the enzyme, its substrate Pchlide, and the cofactor NADPH maxapress.comnih.govnih.govnih.govoup.com. This complex is essential for the light-dependent reaction. Within this complex, Pchlide acts as a photoreceptor, absorbing light energy to trigger the subsequent reduction steps acs.orgmaxapress.comrsc.org. Different spectral forms of these complexes, such as Pchlide-655, have been identified, indicating specific interactions between the pigment and the enzyme that are crucial for photoactivity maxapress.compnas.orgoup.comresearchgate.net. The assembly of these complexes is influenced by lipids and can lead to the formation of paracrystalline prolamellar bodies (PLBs) in etioplasts nih.govoup.comnih.gov.

Components of the Photoactive Ternary Complex:

| Component | Function | Notes |

|---|---|---|

| LPOR | Enzyme | Binds Pchlide and NADPH, orchestrates catalysis. |

| Protochlorophyllide (Pchlide) | Substrate | Absorbs light, undergoes reduction. |

| NADPH | Cofactor | Provides reducing equivalents (hydride). |

| State | Photoactive | The complex is activated by light. |

| Associated Structures | Prolamellar Bodies (PLBs) | In etioplasts, these complexes form ordered membrane structures. |

LPOR's catalytic efficiency is intricately linked to protein dynamics and conformational changes pnas.orgacs.orgnih.govportlandpress.comnih.govacs.orgrsc.orgnih.govcas.cznih.govfigshare.com. The binding of NADPH and Pchlide to LPOR induces conformational alterations that optimize the active site for catalysis rsc.orgcas.czfigshare.com. Photoactivation of the LPOR-Pchlide-NADPH complex can lead to protein rigidification, which is proposed to be essential for efficient catalysis figshare.com. Furthermore, dynamics associated with proton transfer are conserved across different LPOR species but can vary, suggesting evolutionary adaptations in the proton relay pathway acs.org. These dynamic aspects are crucial for synchronizing the hydride and proton transfer events and ensuring the correct stereochemistry of the chlorophyllide product acs.orgport.ac.ukacs.org.

Key Aspects of LPOR Dynamics and Conformational Changes:

| Aspect | Description | Significance |

|---|---|---|

| NADPH Binding | Induces conformational changes in LPOR. | Prepares the enzyme for Pchlide binding and catalysis. |

| Pchlide Binding | Stabilized by specific residues (e.g., Y276, Q331, H319). | Influences pigment orientation and photoactivity. |

| Ternary Complex Formation | Leads to progressive rigidification of the protein. | Enhances catalytic efficiency and stability. |

| Photoactivation | Triggers conformational changes essential for catalysis. | Modifies protein structure and dynamics for increased substrate turnover. |

| Proton Transfer Dynamics | Coupled to protein and solvent dynamics. | Varies across species, crucial for proton relay. |

| Isoform-Specific Dynamics | Differences observed between LPOR isoforms. | May reflect adaptations for specific environmental conditions. |

Compound List

Protochlorophyll

Protochlorophyllide (Pchlide)

Chlorophyllide (Chlide)

NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate)

NADP⁺ (Nicotinamide adenine dinucleotide phosphate (B84403), oxidized form)

Chlorophyll (Chl)

Light-Independent Protochlorophyllide Reduction Pathway

In organisms such as gymnosperms, ferns, algae, mosses, and photosynthetic bacteria, chlorophyll synthesis can occur in the absence of light, mediated by the dark-operative protochlorophyllide oxidoreductase (DPOR) cabidigitallibrary.orgnih.govpeerj.comnih.govoup.com. This pathway utilizes ATP to drive the reduction of protochlorophyllide.

DPOR is a crucial enzyme complex responsible for the light-independent reduction of protochlorophyllide to chlorophyllide wikipedia.orgnih.govoup.comnih.govnih.govnih.gov. It is found in various photosynthetic organisms, including cyanobacteria, algae, and gymnosperms, enabling them to synthesize chlorophyll or bacteriochlorophyll (B101401) in the dark nih.govnih.govoup.com. DPOR is composed of multiple subunits, typically ChlL, ChlN, and ChlB (or their bacterial homologs BchL, BchN, and BchB) nih.govnih.govnih.govnih.govuniprot.orgscispace.com.

DPOR exhibits significant structural and functional similarities to nitrogenase, the enzyme responsible for nitrogen fixation cabidigitallibrary.orgwikipedia.orgnih.govpeerj.comnih.govnih.govnih.govresearchgate.netcore.ac.ukcapes.gov.brnih.govnih.govresearchgate.netbiorxiv.orgpnas.orgbiorxiv.orgresearchgate.netthescipub.com. Both enzyme systems are multi-subunit complexes that utilize iron-sulfur ([Fe-S]) clusters for electron transfer and are dependent on ATP hydrolysis cabidigitallibrary.orgnih.govnih.govresearchgate.netcore.ac.ukcapes.gov.brnih.govnih.govresearchgate.netbiorxiv.orgpnas.orgresearchgate.netthescipub.com.

Structural Homology: DPOR typically consists of a homodimeric reductase component (L-protein, analogous to nitrogenase's Fe protein, NifH) and a heterotetrameric catalytic component (NB-protein, analogous to nitrogenase's MoFe protein, NifDK) nih.govnih.govresearchgate.netcore.ac.ukresearchgate.netbiorxiv.orgpnas.orgresearchgate.netthescipub.com. Both complexes feature [Fe-S] clusters that are critical for electron transfer. The L-protein contains an ATP-binding site and an intersubunit [4Fe-4S] cluster, while the NB-protein complex houses additional [4Fe-4S] clusters and the protochlorophyllide binding site nih.govnih.govnih.govnih.govuniprot.orgcore.ac.ukcapes.gov.brnih.govresearchgate.netbiorxiv.orgpnas.org.

Evolutionary Relationship: DPOR is believed to have evolved from nitrogenase-like enzymes, possibly originating in an anoxygenic environment. The transition to an oxygenic atmosphere likely led to the evolution of the oxygen-insensitive LPOR in some lineages, while DPOR, being sensitive to oxygen due to its [Fe-S] clusters, became less prevalent or adapted in certain organisms cabidigitallibrary.orgnih.govnih.govnih.govbiorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.org. Studies suggest a common ancestral precursor for nitrogenase-like proteins, including DPOR, COR, and LPOR biorxiv.org.

DPOR-catalyzed reduction of protochlorophyllide is an ATP-dependent process cabidigitallibrary.orgnih.govnih.govresearchgate.netcore.ac.ukcapes.gov.brnih.govbiorxiv.orgpnas.org. ATP hydrolysis by the L-protein (reductase component) drives the electron transfer to the NB-protein (catalytic component), which then reduces protochlorophyllide nih.govnih.govresearchgate.netcore.ac.ukcapes.gov.brnih.govbiorxiv.orgpnas.org. This process typically requires the hydrolysis of multiple ATP molecules per catalytic cycle, with estimates suggesting four ATP molecules are needed for the two-electron reduction of protochlorophyllide nih.govcore.ac.ukcapes.gov.brnih.gov. The ATP binding and hydrolysis trigger conformational changes in the L-protein, facilitating its interaction with the NB-protein and subsequent electron transfer nih.govcore.ac.ukbiorxiv.orgpnas.org.

Comparative Analysis of Dual Pathway Operation and Organismal Distribution

The final enzymatic step in the biosynthesis of chlorophyll involves the reduction of protochlorophyllide (Pchlide) to chlorophyllide (Chlide). This transformation is catalyzed by protochlorophyllide oxidoreductases (PORs), and organisms have evolved two distinct systems to achieve this: a light-dependent pathway and a light-independent pathway. The distribution and reliance on these pathways vary significantly across different photosynthetic life forms.

Angiosperm Specificity for the Light-Dependent Pathway

Angiosperms, or flowering plants, exclusively utilize a light-dependent pathway for the reduction of protochlorophyllide to chlorophyllide cas.cznih.govpnas.orgnih.govscilit.com. This process is mediated by NADPH:protochlorophyllide oxidoreductase (POR), a nuclear-encoded enzyme that localizes to the plastids scilit.comoup.comnih.govresearchgate.netpnas.orgwikipedia.org. In etiolated angiosperm seedlings, POR accumulates in the etioplasts, forming a ternary complex with its substrate, protochlorophyllide, and cofactor, NADPH. Upon illumination, this complex undergoes a light-induced hydride transfer from NADPH to protochlorophyllide, yielding chlorophyllide nih.govwikipedia.orgmaxapress.com. This light-dependent reduction is a critical regulatory step, acting as a gate for chloroplast biogenesis and chlorophyll accumulation pnas.orgnih.gov. In the absence of light, angiosperms cannot efficiently reduce protochlorophyllide, leading to the characteristic pale-yellow or white appearance of etiolated seedlings pnas.orgnih.govscilit.comoup.com. Research in Arabidopsis thaliana has identified two distinct POR genes, PorA and PorB, which exhibit differential regulation and roles during the greening process, with PORA being primarily involved in the initial stages and PORB in sustained chlorophyll levels oup.comnih.govresearchgate.netpnas.org.

Presence of the Light-Independent Pathway in Lower Plants, Algae, Cyanobacteria, and Gymnosperms

In contrast to angiosperms, a broader range of photosynthetic organisms, including cyanobacteria, algae, bryophytes, pteridophytes, and gymnosperms, possess an additional, light-independent system for protochlorophyllide reduction cas.cznih.govoup.comoup.comtheses.czresearchgate.net. This pathway is catalyzed by the light-independent protochlorophyllide oxidoreductase (DPOR), also known as the dark-operative protochlorophyllide reductase nih.govscilit.comwikipedia.orgoup.comoup.comtheses.czresearchgate.netgenome.jp. DPOR is a multi-subunit enzyme complex, typically composed of three subunits (ChlL, ChlN, and ChlB in eukaryotes), which are structurally and functionally related to components of the nitrogenase enzyme complex wikipedia.orgoup.comgenome.jp. Unlike the POR system, DPOR functions independently of light and utilizes ATP as an energy source wikipedia.orggenome.jp. This allows these organisms to synthesize chlorophyll even in the absence of light, a capability absent in angiosperms oup.comtheses.czresearchgate.net. DPOR is considered the evolutionarily older of the two reductase systems nih.govtheses.cz. Anoxygenic photosynthetic bacteria also rely solely on DPOR for their bacteriochlorophyll synthesis nih.gov.

Table 1: Comparative Analysis of Protochlorophyllide Reduction Pathways

| Pathway Type | Enzyme(s) | Cofactor(s) | Light Requirement | Organism Distribution |

| Light-Dependent (LPOR) | NADPH:protochlorophyllide oxidoreductase (POR) | NADPH | Yes | Angiosperms; also found in algae and cyanobacteria, though not the sole pathway nih.govscilit.comoup.comnih.govresearchgate.netpnas.orgwikipedia.org |

| Light-Independent (DPOR) | Ferredoxin:protochlorophyllide reductase (ATP-dependent) | ATP, Ferredoxin | No | Cyanobacteria, Algae, Gymnosperms, Lower Plants (Bryophytes, Pteridophytes), Anoxygenic Photosynthetic Bacteria cas.cznih.govwikipedia.orgoup.comoup.comtheses.czresearchgate.netgenome.jp |

Upstream Precursor Biosynthesis and Metabolic Branch Points

The synthesis of protochlorophyllide is integrated into the broader tetrapyrrole biosynthetic pathway, which is fundamental for life, producing essential molecules like heme, siroheme, and chlorophyll. This pathway begins with simple precursors and proceeds through a series of complex enzymatic steps, with critical branch points that direct intermediates towards specific end products.

Delta-Aminolevulinic Acid (ALA) Formation Pathways

The universal precursor for all tetrapyrrole compounds, including chlorophyll and heme, is 5-aminolevulinic acid (ALA) oup.comresearchgate.netontosight.airesearchgate.netbioone.orgebi.ac.ukresearchgate.net. There are two primary routes for ALA synthesis in nature: the C5 pathway and the C4 pathway.

C5 Pathway: Predominantly found in plants, algae, and most bacteria, this pathway initiates with glutamate (B1630785). Glutamate is first activated to glutamyl-tRNA, which is then reduced by glutamyl-tRNA reductase (GluTR) to glutamate-1-semialdehyde (B1620169). Finally, glutamate-1-semialdehyde aminotransferase (GSA-AT) catalyzes the transamination of glutamate-1-semialdehyde to form ALA oup.comebi.ac.ukresearchgate.netontosight.ai. This pathway is localized within the chloroplasts ebi.ac.uk.

C4 Pathway: Common in animals, fungi, and some bacteria, this pathway involves the condensation of glycine (B1666218) and succinyl-CoA, catalyzed by ALA synthase ontosight.aiontosight.aipnas.org. In animals, this pathway primarily occurs in the mitochondria ontosight.ai.

Table 2: Delta-Aminolevulinic Acid (ALA) Biosynthesis Pathways

| Pathway | Key Precursors | Key Enzyme(s) | Location (General) | Organism Distribution |

| C5 | Glutamate, Glutamyl-tRNA | Glutamyl-tRNA synthetase (GTS), Glutamyl-tRNA reductase (GluTR), Glutamate-1-semialdehyde aminotransferase (GSA-AT) | Chloroplasts | Plants, Algae, Most Bacteria oup.comebi.ac.ukresearchgate.netontosight.ai |

| C4 | Glycine, Succinyl-CoA | ALA synthase | Mitochondria | Animals, Fungi, Some Bacteria ontosight.aiontosight.aipnas.org |

Pyrrole (B145914) Ring Formation and Uroporphyrinogen III Synthesis

Following ALA synthesis, the pathway proceeds through a series of conserved steps to form the macrocyclic tetrapyrrole structure. This common pathway is shared by the biosynthesis of heme and chlorophyll oup.comresearchgate.netresearchgate.netbioone.orgresearchgate.netpnas.org.

Porphobilinogen (B132115) (PBG) Formation: Two molecules of ALA are condensed by ALA dehydratase (also known as PBG synthase, EC 4.2.1.24) to form the monopyrrole, porphobilinogen (PBG) researchgate.netebi.ac.ukresearchgate.netontosight.aipnas.org.

Hydroxymethylbilane (B3061235) (HMB) Synthesis: Four molecules of PBG are then sequentially polymerized by hydroxymethylbilane synthase (also known as PBG deaminase, EC 2.5.1.61) to create a linear tetrapyrrole, hydroxymethylbilane (HMB) researchgate.netebi.ac.ukresearchgate.netontosight.aipnas.orgnih.govembopress.orgashs.org.

Uroporphyrinogen III (Uro'gen III) Cyclization: The linear HMB undergoes cyclization, catalyzed by uroporphyrinogen III synthase (U3S, EC 4.2.1.75). This crucial step involves the inversion of the D-ring, yielding the first macrocyclic tetrapyrrole, uroporphyrinogen III (Uro'gen III) researchgate.netebi.ac.ukresearchgate.netontosight.aipnas.orgembopress.orgwikipedia.org. Uro'gen III represents the first major branch point in the tetrapyrrole pathway oup.comresearchgate.netbioone.orgebi.ac.uk.

Table 3: Tetrapyrrole Biosynthesis: Common Steps to Protoporphyrin IX

| Step | Intermediate | Enzyme | Product | Key Compound Names |

| 1 | 2 x ALA | ALA dehydratase (PBG synthase, EC 4.2.1.24) | Porphobilinogen (PBG) | researchgate.netebi.ac.ukresearchgate.netontosight.aipnas.org |

| 2 | 4 x PBG | PBG deaminase (Hydroxymethylbilane synthase, EC 2.5.1.61) | Hydroxymethylbilane (HMB) | researchgate.netebi.ac.ukresearchgate.netontosight.aipnas.orgnih.govembopress.orgashs.org |

| 3 | HMB | Uroporphyrinogen III synthase (U3S, EC 4.2.1.75) | Uroporphyrinogen III (Uro'gen III) | researchgate.netebi.ac.ukresearchgate.netontosight.aipnas.orgembopress.orgwikipedia.org |

| 4 | Uro'gen III | Uroporphyrinogen III decarboxylase (UROD, EC 4.1.1.37) | Coproporphyrinogen III | researchgate.netwikipedia.org |

| 5 | Coproporphyrinogen III | Coproporphyrinogen oxidase (CPO, EC 1.3.3.4) | Protoporphyrinogen (B1215707) IX | oup.comresearchgate.net |

| 6 | Protoporphyrinogen IX | Protoporphyrinogen oxidase (PPO, EC 1.3.3.4) | Protoporphyrin IX (PPIX) | researchgate.netwikipedia.org |

Protoporphyrin IX and Magnesium Protoporphyrin Derivates Formation

From Uroporphyrinogen III, the pathway continues through a series of decarboxylation and oxidation steps to yield Protoporphyrin IX (PPIX), the direct precursor to both heme and chlorophyll oup.comoup.comresearchgate.netontosight.airesearchgate.netbioone.orgresearchgate.netpnas.orgwikipedia.orgnih.govtaylorandfrancis.comontosight.aiusu.eduresearchgate.netplos.orgnih.govpnas.org.

Protoporphyrin IX (PPIX) Synthesis: Uroporphyrinogen III is converted to Coproporphyrinogen III by uroporphyrinogen III decarboxylase, which is then oxidized to Protoporphyrinogen IX by coproporphyrinogen oxidase. Finally, protoporphyrinogen oxidase converts Protoporphyrinogen IX to Protoporphyrin IX researchgate.netwikipedia.orgwikipedia.org.

Magnesium Insertion: PPIX serves as the branch point for chlorophyll synthesis. The insertion of a magnesium ion (Mg²⁺) into the PPIX ring, catalyzed by the enzyme Mg-chelatase, forms Magnesium Protoporphyrin IX (MgP) researchgate.netontosight.ainih.govontosight.airesearchgate.netplos.orgnih.govpnas.org. Mg-chelatase is a complex enzyme consisting of three subunits (CHLH, CHLI, and CHLD) researchgate.netpnas.org.

Methylation: MgP is then methylated by Magnesium protoporphyrin IX methyltransferase (ChlM, EC 2.1.1.11), using S-adenosylmethionine (SAM) as the methyl donor, to produce Magnesium Protoporphyrin IX monomethyl ester (MgPME) nih.govusu.eduplos.orgfrontiersin.orgmdpi.comwikipedia.org.

Further Processing to Protochlorophyllide: MgPME undergoes further enzymatic modifications, including cyclization by Mg-protoporphyrin IX monomethyl ester cyclase (MPEC), to form divinyl protochlorophyllide, which is then converted to protochlorophyllide (Pchlide) plos.org.

The final step, the reduction of Pchlide to chlorophyllide, is then carried out by either the light-dependent POR or the light-independent DPOR, as detailed in Section 2.3.

Operation of Acidic and Esterified Biosynthetic Branches of this compound(ide)

The biosynthesis of chlorophyll, a critical pigment for photosynthesis, involves a complex series of enzymatic reactions. This compound(ide) serves as a key intermediate in this pathway, particularly in the conversion to chlorophyllide. Research has identified that the pool of this compound(ide) is not monolithic but is synthesized and processed through at least two parallel biosynthetic pathways, often referred to as the "acidic" and "esterified" branches nih.govacs.org. These branches diverge in how the carboxylic acid group, typically found at the C-17 propionic acid side chain of the tetrapyrrole macrocycle, is handled.

The Acidic Biosynthetic Branch

The acidic biosynthetic branch leads to the formation of protochlorophyllide (Pchlide) nih.govacs.org. In this pathway, the carboxylic acid group at the C-17 position remains free, contributing to the molecule's "acidic" character. Protochlorophyllide itself is a highly fluorescent compound and is the direct precursor to chlorophyllide (Chlide) via reduction of the C17-C18 double bond. In angiosperms, this reduction is predominantly catalyzed by Light-Dependent Protochlorophyllide Oxidoreductase (LPOR), which requires light to function maxapress.comwikipedia.orgsoton.ac.uknih.govresearchgate.netresearchgate.net. Dark-grown angiosperm seedlings accumulate protochlorophyllide, leading to their etiolated appearance, as the conversion to chlorophyllide is blocked in the absence of light maxapress.comsoton.ac.uk.

Enzymology Linking the Branches

The interplay between these two branches is thought to be regulated by enzymes such as porphyrin ester synthetases nih.gov. These enzymes may act at various stages, potentially linking the protochlorophyllide and this compound pools, or influencing the esterification of intermediates. While chlorophyll synthase is well-known for esterifying chlorophyllide to form chlorophyll, the specific enzymes responsible for the esterification leading to this compound are less extensively characterized but are implied to be involved in the operation of the esterified branch nih.govresearchgate.netunit.nonih.govfrontiersin.org. The reduction of protochlorophyllide to chlorophyllide by POR is a subsequent step that occurs after the formation of the this compound(ide) pool, regardless of whether it originated from the acidic or esterified branch maxapress.comwikipedia.orgsoton.ac.uknih.govresearchgate.netresearchgate.netnih.govfrontiersin.org.

Research Findings and Comparative Operation

| Feature | Acidic Biosynthetic Branch | Esterified Biosynthetic Branch |

| Primary Product | Protochlorophyllide (Pchlide) | This compound |

| Carboxylic Acid State | Free (mono/dicarboxylic) | Esterified (neutral) |

| Esterifying Alcohol | N/A (remains free) | Geranylgeraniol (B1671449), phytol (B49457), or related alcohols unit.no |

| Key Intermediate Role | Precursor to Chlorophyllide (Chlide) | Relatively inert; function unclear unit.no |

| Enzymatic Linkage | Linked to esterified branch by porphyrin ester synthetases | Linked to acidic branch by porphyrin ester synthetases nih.gov |

| Subsequent Step | Reduction by POR to Chlorophyllide | Esterified form does not readily convert to chlorophyll unit.no |

| Research Evidence | Supported by incorporation studies with [14C]tetrapyrroles nih.gov | Supported by incorporation studies with [14C]tetrapyrroles nih.gov |

List of Compound Names:

5-aminolevulinic acid (ALA)

Chlorophyll a (Chl a)

Chlorophyll b (Chl b)

Chlorophyllide (Chlide)

Chlorophyllide a

Divinyl protochlorophyllide

Geranylgeraniol

Magnesium-protoporphyrin IX (Mg-protoporphyrin IX)

Magnesium-protoporphyrin IX monomethyl ester (MgPME)

this compound

Protochlorophyllide (Pchlide)

Protochlorophyllide a

Protochlorophyllide b

Protoporphyrin IX

Phytol

NADPH

Genetic and Molecular Regulation of Protochlorophyll Metabolism

Transcriptional Regulation of Protochlorophyllide (B1199321) Reductase Genes (POR/DPOR)

The transcription of protochlorophyllide reductase genes is a highly regulated process, influenced by light signals, specific transcription factors, and developmental cues. This ensures that the production of chlorophyll (B73375) is synchronized with the plant's developmental stage and environmental conditions.

Photoreceptor-Mediated Transcriptional Control (e.g., PHYA, Blue-Light Photoreceptors)

Light is a primary environmental signal that governs the expression of POR genes. Phytochromes, particularly phytochrome (B1172217) A (phyA), and blue-light photoreceptors are key players in this process. Upon exposure to light, phytochromes are activated and translocate to the nucleus where they interact with various signaling components to modulate gene expression. pnas.org This light-dependent signaling cascade leads to changes in the transcription of POR genes, helping to optimize the greening process in plants. pnas.org

In the cyanobacterium Fremyella diplosiphon, the expression of both DPOR and LPOR genes is light-regulated, with transcript levels decreasing in the dark. oup.com The regulation of these genes is also influenced by the quality of light, with different light conditions affecting the transcript abundance of DPOR and LPOR genes. oup.com

Involvement of Transcription Factors (e.g., PIF1, PIF3, PIF4, PIF5, BRM)

A number of transcription factors play crucial roles in regulating the expression of protochlorophyllide reductase genes. Among the most significant are the PHYTOCHROME-INTERACTING FACTORS (PIFs), which are basic helix-loop-helix (bHLH) transcription factors that act as negative regulators of photomorphogenesis in the dark. pnas.orgnih.gov

PIF1, in particular, has been shown to directly bind to the promoter of the PORC gene and indirectly regulate other chlorophyll biosynthesis genes. pnas.orgpnas.org In the dark, high levels of PIF1 repress the expression of genes involved in chlorophyll and carotenoid biosynthesis. pnas.org Upon illumination, light-activated phytochromes trigger the degradation of PIFs, leading to the derepression of these genes and the initiation of greening. pnas.orgnih.gov PIF1, PIF3, PIF4, and PIF5 have been shown to redundantly downregulate key tetrapyrrole biosynthesis genes in the dark. frontiersin.org Loss of PIF1 and PIF3 function results in increased expression of genes like HEMA1 and CHLH and an overaccumulation of protochlorophyllide. frontiersin.org

The chromatin-remodeling ATPase BRAHMA (BRM) also participates in this regulatory network. BRM negatively regulates the greening of etiolated seedlings by directly repressing the PORC gene in a PIF1-dependent manner. nih.govnih.gov BRM physically interacts with PIF1, and this interaction is crucial for its recruitment to the PORC promoter. nih.gov

The table below summarizes the roles of these key transcription factors in regulating POR gene expression.

| Transcription Factor | Family | Role in POR Gene Regulation | Interacting Partners |

| PIF1 | bHLH | Represses PORC expression directly and other chlorophyll biosynthesis genes indirectly in the dark. pnas.orgpnas.org | Phytochromes, BRM, EIN3/EIL1 nih.govfrontiersin.org |

| PIF3 | bHLH | Redundantly represses chlorophyll biosynthesis genes in the dark. frontiersin.org | Phytochromes, HY5 nih.gov |

| PIF4 | bHLH | Redundantly represses chlorophyll biosynthesis genes in the dark. frontiersin.org | Phytochromes, BZR1 nih.gov |

| PIF5 | bHLH | Redundantly represses chlorophyll biosynthesis genes in the dark. frontiersin.org | Phytochromes pnas.org |

| BRM | SWI2/SNF2 ATPase | Represses PORC expression in a PIF1-dependent manner. nih.govnih.gov | PIF1, GNC nih.govresearchgate.net |

Gene Expression Patterns Across Plant Tissues and Developmental Stages

The expression of different POR genes is spatially and temporally regulated throughout the plant's life cycle. In Arabidopsis thaliana, there are three POR genes, PORA, PORB, and PORC, each with a distinct expression pattern. frontiersin.org

PORA is highly expressed in etiolated seedlings and its transcript levels rapidly decrease upon exposure to light. frontiersin.orguniprot.org It plays a crucial role during the initial greening process. noaa.gov

PORB is expressed in both etiolated and light-grown plants and is under circadian regulation, supporting daily chlorophyll synthesis. frontiersin.orgnoaa.gov

PORC is primarily expressed in light-grown plants and is essential for bulk chlorophyll synthesis during normal development. pnas.orgfrontiersin.org

In rice, two POR genes, OsPORA and OsPORB, have been identified, and their expression is also light-regulated, though in opposite ways. frontiersin.org In the liverwort Marchantia paleacea, in contrast to most higher plants, the POR gene is expressed in a light-dependent manner. nih.gov In quinoa, all three identified CqPOR genes are highly expressed in the leaves, the primary photosynthetic tissue. frontiersin.org This differential expression ensures that the right amount of protochlorophyllide reductase is available in the right place and at the right time to meet the plant's metabolic needs.

Post-Transcriptional and Post-Translational Regulation Mechanisms

Beyond transcriptional control, the activity of protochlorophyllide reductase is further fine-tuned by post-transcriptional and post-translational modifications. These mechanisms provide a rapid and dynamic way to respond to changing environmental conditions and developmental cues.

Protein Acetylation of PORA and its Regulatory Role

Protein acetylation, the addition of an acetyl group to a lysine (B10760008) residue, has emerged as a significant post-translational modification in the regulation of protochlorophyllide reductase. In Arabidopsis, the acetylation level of PORA increases in response to light. doi.org The lysine residue at position 390 (K390) has been identified as a crucial acetylation site for PORA's biological function. doi.org This modification is likely regulated by histone deacetylases (HDACs), suggesting a novel mechanism by which light signals are transduced to control chlorophyll biosynthesis. doi.org

Interactions with Regulatory Proteins (e.g., FLU, LIL3, FC2)

Protochlorophyllide reductase interacts with several other proteins that modulate its stability and activity.

FLUORESCENT (FLU): The FLU protein is a negative regulator of chlorophyll biosynthesis. maxapress.comwikipedia.org It interacts directly with glutamyl-tRNA reductase (GluTR), the enzyme responsible for the synthesis of 5-aminolevulinic acid (ALA), the precursor of all tetrapyrroles. nih.gova-z.lu This interaction, which is triggered by the accumulation of protochlorophyllide bound to POR, inhibits ALA synthesis, thus preventing the overaccumulation of phototoxic protochlorophyllide in the dark. nih.govoup.com

LIL3 (Light-Harvesting-Like 3): The LIL3 protein, a member of the light-harvesting complex protein family, is essential for the stability of POR. nih.govoup.com LIL3-deficient plants show a significant loss of POR protein, which is due to post-translational modifications. nih.govoup.com LIL3 physically interacts with POR and also binds to protochlorophyllide, the substrate of POR. nih.govoup.com It is suggested that LIL3 helps to organize the final steps of chlorophyll biosynthesis by associating with both POR and geranylgeranyl reductase (CHLP), the enzyme that provides the phytol (B49457) tail for chlorophyll. nih.govplantae.org

FC2 (Ferrochelatase 2): FC2, an enzyme involved in heme biosynthesis, also interacts with POR. nih.govnih.gov This interaction stabilizes the POR protein and contributes to the suppression of ALA synthesis, ensuring a balanced production of chlorophyll and heme. nih.govresearchgate.net

The table below details the interactions of POR with these regulatory proteins.

| Interacting Protein | Function | Effect on Protochlorophyll Metabolism |

| FLU | Negative regulator of tetrapyrrole biosynthesis | Interacts with GluTR to inhibit ALA synthesis in the dark, preventing protochlorophyllide overaccumulation. nih.govoup.com |

| LIL3 | Stabilizes POR and CHLP | Essential for POR stability; organizes later steps of chlorophyll biosynthesis. nih.govoup.com |

| FC2 | Heme biosynthesis enzyme | Stabilizes POR and suppresses ALA formation, coordinating chlorophyll and heme synthesis. nih.govresearchgate.net |

Mechanisms of this compound(ide) Accumulation Control

Plants employ several mechanisms to control the accumulation of this compound(ide), preventing the build-up of this highly photoreactive molecule. frontiersin.org These control systems are crucial for protecting the plant from photo-oxidative damage, especially during the transition from dark to light growth (de-etiolation).

Prevention of Photo-oxidative Stress Induced by Unbound this compound(ide)

Unbound protochlorophyllide is a potent photosensitizer that, upon illumination, can generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). plos.orgnih.gov This can lead to lipid peroxidation, membrane damage, and ultimately, cell death. nih.gov To mitigate this, plants have evolved mechanisms to minimize the concentration of free protochlorophyllide. plos.org

One strategy is the efficient conversion of protochlorophyllide to chlorophyllide, catalyzed by the light-dependent enzyme protochlorophyllide oxidoreductase (POR). plos.orgnih.gov Overexpression of PORC, a light-inducible isoform of POR, in Arabidopsis has been shown to reduce the steady-state levels of protochlorophyllide, leading to decreased ¹O₂ production and enhanced tolerance to high light stress. plos.orgnih.gov This highlights the importance of the rapid enzymatic conversion of protochlorophyllide in preventing photo-oxidative damage. plos.org

In cyanobacteria, a different defense mechanism has been observed. A DPOR-deficient mutant of Leptolyngbya boryana, when grown in the dark, accumulates and secretes protochlorophyllide into the culture medium via extracellular vesicles. mdpi.com This suggests a mechanism for exporting excess, potentially harmful, chlorophyll intermediates. mdpi.com

Maintenance of Optimal this compound(ide) Pool Sizes

Maintaining an optimal pool size of this compound(ide) is essential for efficient chlorophyll synthesis upon illumination without causing photodamage. plos.org This balance is achieved through a combination of transcriptional and post-translational regulation.

In dark-grown seedlings, protochlorophyllide accumulates as a complex with POR, forming prolamellar bodies within etioplasts. mdpi.com This sequestration is thought to be a regulatory mechanism to prevent excessive accumulation in the dark. mdpi.com The amount of protochlorophyllide that accumulates can be an indicator of a mutant's role in chloroplast development. soton.ac.uk For instance, mutants with a constitutive photomorphogenic phenotype, such as cop1 and pif mutants, often exhibit elevated levels of protochlorophyllide. soton.ac.uk

The regulation of ALA synthesis is a key factor in controlling the size of the protochlorophyllide pool. soton.ac.uk Increased expression of HEMA1, which encodes GluTR, leads to higher ALA synthesis and consequently, a larger pool of protochlorophyllide. soton.ac.uk

Role of COP1 in Plastid Development and Protochlorophyllide Distribution

CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) is a key negative regulator of photomorphogenesis, playing a crucial role in suppressing chloroplast development in the dark. oup.comdiva-portal.org COP1 is an E3 ubiquitin ligase that targets positive regulators of photomorphogenesis, such as HY5, for degradation in the dark. diva-portal.org

In wild-type plants grown in the dark, plastid development is arrested at the proplastid or etioplast stage, and protochlorophyllide accumulation is confined to specific tissues. oup.com However, in cop1 mutants, there is an induction of protochlorophyllide formation in tissues that would normally be devoid of it, such as the root and the lower parts of the epicotyl. oup.com This indicates that COP1 is involved in controlling the tissue-specific distribution of plastid development and, consequently, protochlorophyllide synthesis. oup.com Accelerating chloroplast biogenesis by knocking out COP1 has been shown to rescue the phenotype of the var2 mutant, which has impaired etioplast development. biorxiv.org

Evolutionary Analysis of this compound-Related Gene Families (e.g., CHLP family)

The evolution of gene families involved in chlorophyll biosynthesis, such as the CHLP family, provides insights into the adaptation of photosynthetic organisms. The CHLP gene encodes geranylgeranyl reductase, which catalyzes a key step in the synthesis of the phytol tail of chlorophyll. frontiersin.orgnih.gov

A genome-wide analysis of the CHLP gene family across 42 plant species revealed that the family is divided into six groups. frontiersin.orgnih.gov The majority of plant species (85.7%) possess no more than two CHLP genes, suggesting a slow rate of differentiation and multiplication during evolution. frontiersin.orgnih.gov For example, the model plant Arabidopsis thaliana has only one CHLP gene, while Populus trichocarpa has three. frontiersin.orgnih.gov

Subcellular Organization and Structural Biology of Protochlorophyll Complexes

Association with Prolamellar Bodies (PLBs) in Etioplasts

In angiosperms grown in the absence of light, the development of chloroplasts is arrested at an intermediate stage, resulting in the formation of etioplasts. A defining characteristic of etioplasts is the presence of a unique, highly organized internal membrane structure known as the prolamellar body (PLB). tandfonline.comresearchgate.net This paracrystalline structure is a crucial hub for the components necessary for the rapid formation of the photosynthetic apparatus upon illumination. researchgate.netfrontiersin.org

The PLB is a three-dimensional, lattice-like network of interconnected membrane tubules, often described as a bicontinuous cubic membrane structure. frontiersin.orgtaylorfrancis.com This intricate architecture is primarily composed of lipids, proteins, and pigments. researchgate.net The lipid composition of PLBs is similar to that of thylakoid membranes, with galactolipids, specifically monogalactosyl diacylglycerol (MGDG) and digalactosyl diacylglycerol (DGDG), being the dominant lipid species. researchgate.netcapes.gov.br The molar ratio of MGDG to DGDG is higher in PLBs compared to the associated prothylakoids. capes.gov.br

Carotenoids, such as lutein (B1675518) and violaxanthin, are also significant components of the PLB membrane. researchgate.netcore.ac.uk While their precise role in the dark is not fully understood, they are thought to be important for the structural integrity and organization of the PLB. researchgate.netcore.ac.uk

The most abundant protein within the PLB is the light-dependent enzyme NADPH:protochlorophyllide (B1199321) oxidoreductase (POR or LPOR). biorxiv.orgnih.gov This enzyme forms a ternary complex with its substrate, protochlorophyllide (Pchlide), and the cofactor NADPH. researchgate.netcore.ac.uk These pigment-protein complexes are the fundamental building blocks of the PLB's crystalline structure. core.ac.uk

Table 1: Major Molecular Components of Prolamellar Bodies

| Component | Type | Specific Examples | Role |

| Lipids | Galactolipids | Monogalactosyl diacylglycerol (MGDG), Digalactosyl diacylglycerol (DGDG) | Structural foundation of the membrane. The ratio of MGDG/DGDG influences membrane curvature. researchgate.netcapes.gov.br |

| Carotenoids | Lutein, Violaxanthin | May contribute to PLB formation and stabilization. researchgate.netcore.ac.uk | |

| Proteins | Enzymes | NADPH:protochlorophyllide oxidoreductase (POR) | Catalyzes the light-dependent conversion of protochlorophyllide to chlorophyllide. researchgate.netcore.ac.uk It is the most abundant protein in the PLB. biorxiv.orgnih.gov |

| Pigments | Chlorophyll (B73375) Precursors | Protochlorophyllide (Pchlide) | Substrate for POR and a key structural component of the PLB. researchgate.netcore.ac.uk |

| Cofactors | Nucleotides | NADPH | Hydrogen donor for the POR-catalyzed reaction. researchgate.netcore.ac.uk |

Protochlorophyllide, in its complex with POR and NADPH, is not merely a passive component but plays an active role in the formation and stabilization of the highly ordered PLB structure. researchgate.netcore.ac.uk The aggregation of these ternary complexes is a driving force for the assembly of the paracrystalline lattice. core.ac.uk The specific properties of the POR enzyme, combined with the lipid composition of the etioplast inner membranes, facilitate the creation of the three-dimensional network of the PLB. researchgate.net The presence of these large, organized aggregates is crucial for maintaining the structural integrity of the PLB. core.ac.uk Studies on mutants with impaired pigment synthesis have shown that the formation of a proper PLB is hindered, underscoring the importance of the protochlorophyllide-POR-NADPH complex in this process. core.ac.uk Furthermore, the chaperone-like protein CPP1 has been shown to stabilize POR proteins, and its depletion impairs PLB formation due to reduced POR accumulation. nih.gov

Upon exposure to light, the etioplast undergoes a rapid transformation into a photosynthetically active chloroplast, a process known as de-etiolation. tandfonline.com A key event in this transition is the disintegration of the PLB. nih.gov The light energy absorbed by the protochlorophyllide within the POR complex triggers the photoreduction of protochlorophyllide to chlorophyllide. researchgate.netnih.gov This photochemical reaction induces a conformational change in the POR protein, leading to the disaggregation of the enzyme-pigment complexes and the breakdown of the crystalline PLB structure. researchgate.net

The lipids and proteins released from the disintegrating PLB serve as a reservoir of building blocks for the formation of the thylakoid membranes. frontiersin.orgnih.gov The tubular membranes of the PLB transform, in some cases directly, into flattened lamellar structures that will form the grana and stroma thylakoids of the mature chloroplast. tandfonline.comnih.gov This rapid reorganization allows for the efficient assembly of the photosynthetic machinery and the swift onset of photosynthesis. taylorfrancis.com

Characterization of Protochlorophyllide-Protein Complexes (Holochromes)

The photoactive complex of protochlorophyllide, NADPH, and the enzyme protochlorophyllide oxidoreductase is often referred to as protochlorophyllide holochrome. osti.govnih.govmsu.ru This complex is the fundamental unit responsible for the light-dependent step in chlorophyll biosynthesis in angiosperms. nih.gov

In etiolated leaves, protochlorophyllide exists in several spectrally distinct forms, which can be identified by their characteristic absorption and fluorescence emission maxima at low temperatures. pnas.orgscialert.netresearchgate.net These spectral forms reflect different aggregation states and microenvironments of the protochlorophyllide molecules within the etioplast membranes. researchgate.net Not all of these forms are equally active in the photochemical conversion to chlorophyllide. nih.gov Generally, they are categorized into short-wavelength, non-photoactive forms and long-wavelength, photoactive forms. scialert.netresearchgate.net The photoactive forms are primarily located within the PLBs, while non-photoactive forms are often found in the prothylakoids. cas.cz

The different spectral forms of protochlorophyllide are named according to their fluorescence emission maxima (in nanometers) at 77 K (-196°C). pnas.org

Short-wavelength forms: These typically fluoresce in the 628-645 nm range. researchgate.netsemmelweis.hu For instance, Pchlide 628 and Pchlide 633 are considered short-wavelength forms. semmelweis.hunih.gov Pchlide 633 is often considered non-photoactive and is predominantly located in the prothylakoids. cas.cz These forms are often associated with monomeric or loosely aggregated protochlorophyllide molecules. semmelweis.hu

Long-wavelength forms: The main photoactive form in etiolated plants is Pchlide F655 (fluorescence emission at 655-657 nm), which corresponds to an absorption maximum around 650 nm. pnas.orgnih.gov This form is associated with large, highly organized aggregates of the POR-Pchlide-NADPH ternary complex within the crystalline structure of the PLB. core.ac.ukthieme-connect.com Upon illumination, this form is converted to chlorophyllide. pnas.org Another photoactive form, fluorescing at around 644 nm (Pchlide F644), is also recognized and is thought to represent smaller, possibly dimeric, aggregates of the ternary complex located on the surface of the PLBs. pnas.orgthieme-connect.com

The transformation of these photoactive forms upon illumination is a multi-step process. The initial light-driven reaction is followed by a series of "dark" steps, involving spectrally distinct intermediates, before the final chlorophyllide product is formed. pnas.orgnih.gov

Table 2: Spectrally Distinct Forms of Protochlorophyllide in Etiolated Leaves

| Spectral Form (by Fluorescence Emission at 77K) | Corresponding Absorption Maximum (approx.) | General Location | Photochemical Activity | Putative Aggregation State |

| Pchlide 628 / 633 nm | ~628 nm / ~636 nm | Prothylakoids | Generally non-photoactive | Monomeric/loosely aggregated |

| Pchlide 644 nm | ~640 nm | PLB Surface | Photoactive | Dimeric aggregates of POR-Pchlide-NADPH |

| Pchlide 655 / 657 nm | ~650 nm | PLB Interior | Main photoactive form | Large, crystalline aggregates of POR-Pchlide-NADPH |

Nature and Photochemical Activity of Spectrally Distinct Forms

Relationship between Spectroscopic Forms and Photoconvertible/Non-Photoconvertible Pools

Protochlorophyllide (Pchlide), the immediate precursor to chlorophyllide, exists in various spectroscopic forms within etiolated plant tissues, which are broadly categorized into photoconvertible and non-photoconvertible pools. frontiersin.org The distinction between these pools is crucial for understanding the regulation of chlorophyll biosynthesis upon illumination.

The primary photoactive, or photoconvertible, form of Pchlide is characterized by a low-temperature (77 K) fluorescence emission maximum around 655-657 nm. frontiersin.org This form is part of a ternary complex consisting of Pchlide, the enzyme protochlorophyllide oxidoreductase (POR), and the cofactor NADPH (Pchlide-POR-NADPH). nih.govresearchgate.netrroij.com These photoactive complexes are organized into large aggregates or oligomers and are predominantly located in the prolamellar bodies (PLBs) of etioplasts. frontiersin.orgresearchgate.net Upon illumination, this form is efficiently converted to chlorophyllide (Chlide). core.ac.uk The photoactive Pchlide pool with an emission peak at 656 nm is considered to play a fundamental role in the greening process of etiolated leaves. cas.cz Further analysis has revealed that the fluorescence band at 656 nm is composed of two components, emitting at 652 nm and 657 nm. cas.cz Another minor photoactive form fluoresces around 644 nm and can be phototransformed even under low light conditions. researchgate.net

In contrast, the non-photoconvertible Pchlide pool exhibits a fluorescence emission maximum at shorter wavelengths, typically around 632-633 nm. frontiersin.orgrroij.com This pool consists of monomeric Pchlide molecules that may be bound to the membrane surface, to a yet unidentified protein, or to POR but not in its active site. frontiersin.org These non-photoactive forms are primarily found in the prothylakoid membranes and the outer envelope of etioplasts. frontiersin.org While not directly photoconvertible by a light flash, this pool is not inert. After the photoactive Pchlide is converted to Chlide, the non-photoactive Pchlide can then bind to the active site of POR, becoming photoactive itself and subsequently available for photoreduction. frontiersin.org

The ratio of these spectroscopic forms can vary between plant species. cas.cz The accumulation of these forms also changes during the development of etiolated leaves. Initially, photoactive Pchlide accumulates faster, but in later stages, both photoactive and non-photoactive pools accumulate in parallel. researchgate.net The existence of these distinct pools and their interconversion allows the plant to tightly regulate the initial stages of chlorophyll synthesis, preventing the accumulation of potentially phototoxic free Pchlide. nih.gov

Table 1: Spectroscopic Forms of Protochlorophyllide and their Properties

| Spectroscopic Form (77K Fluorescence Emission Max.) | Pool Type | Molecular State | Location | Photoconvertibility |

| 655-657 nm | Photoconvertible | Oligomeric Pchlide-POR-NADPH complexes | Prolamellar Bodies (PLBs) | High |

| 644 nm | Photoconvertible | Minor form, likely Pchlide-POR-NADPH | Etioplasts | Yes |

| 632-633 nm | Non-Photoconvertible | Monomeric Pchlide | Prothylakoids, Outer Envelope | Indirectly, after binding to POR |

Structural Organization of POR and its Membrane Association

Protochlorophyllide oxidoreductase (POR) is the key enzyme responsible for the light-dependent conversion of Pchlide to Chlide. whiterose.ac.uk It is a major protein component of the prolamellar body (PLB) in etioplasts, making up over 90% of the total protein content in this unique membrane structure. maxapress.com The association of POR with the membrane is critical for its function and for the organization of the PLB itself.

Structurally, POR belongs to the short-chain dehydrogenase/reductase (SDR) family, characterized by a Rossmann-fold structure that binds dinucleotides like NADPH. maxapress.com The enzyme has flexible regions that are important for substrate and cofactor binding. maxapress.com Specifically, residues 146–160 and 228–255 are associated with NADPH binding, while residues 284–291 play a role in regulating Pchlide binding. maxapress.com The formation of a catalytically active ternary complex (POR-Pchlide-NADPH) is a multi-step process involving conformational changes in the enzyme. nih.gov

In plants, POR exists as different isoforms, such as PORA and PORB, which have distinct roles during development. nih.govdb-thueringen.de PORA is predominant in etiolated seedlings, while PORB is active during the greening process and in mature plants. db-thueringen.de These isoforms can form higher-order complexes. For instance, a light-harvesting complex (LHPP) has been identified, consisting of five PORA-Pchlide b-NADPH complexes and one PORB-Pchlide a-NADPH complex within the PLB. researchgate.net

The association of POR with the etioplast inner membranes, particularly in the formation of the paracrystalline PLB, is a hallmark of dark-grown angiosperms. researchgate.net This association is facilitated by specific protein domains and is influenced by the lipid composition of the membrane. The C-terminal region and specific cysteine residues of POR are important for its membrane association. upc.edu The aggregation of POR oligomers into the highly ordered structure of the PLB is dependent on the presence of the complete ternary complex. researchgate.net Upon illumination, the photoreduction of Pchlide triggers a conformational change in POR, leading to the disaggregation of the enzyme and the transformation of the tubular PLB into the lamellar thylakoid membranes of the chloroplast. researchgate.net

Influence of Lipids and Other Cofactors on Complex Formation and Function

The formation and function of the protochlorophyllide-POR-NADPH ternary complex are significantly influenced by the lipid environment and the presence of cofactors. The lipid composition of the etioplast inner membranes, which is primarily composed of galactolipids like monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG), and anionic lipids like phosphatidylglycerol (PG) and sulfoquinovosyl diacylglycerol (SQDG), plays a crucial regulatory role. researchgate.netnih.gov

Lipids:

Monogalactosyldiacylglycerol (MGDG): This lipid is a major factor in inducing the red shift of the Pchlide fluorescence emission maximum, which is characteristic of the photoactive complexes found in the PLB. portlandpress.com MGDG is also thought to trigger the oligomerization of POR. biorxiv.org In cyanobacteria, while LPOR activity is largely lipid-independent, MGDG appears to enhance substrate specificity towards monovinyl-protochlorophyllide in plant isoforms. biorxiv.org

Anionic Lipids (PG and SQDG): These negatively charged lipids are crucial for the efficient formation of active POR complexes. biorxiv.org They have been shown to significantly increase the affinity of plant LPOR for its cofactor, NADPH. nih.govportlandpress.combiorxiv.org This increased affinity is a key regulatory mechanism for the chlorophyll biosynthesis pathway. portlandpress.com In the absence of PG, chlorophyll biosynthesis can be inhibited at multiple steps. nih.gov

Cofactors:

NADPH: This is the essential nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) cofactor that provides the reducing power for the conversion of Pchlide to Chlide. whiterose.ac.uk The binding of NADPH to POR is a prerequisite for the subsequent binding of Pchlide to form the active ternary complex. nih.gov The initial binding of NADPH involves multiple steps that appear to be necessary for its optimal alignment within the active site. nih.gov

NADP+: After the photoreduction reaction, the oxidized form of the cofactor, NADP+, remains bound to the POR-Chlide complex. The release of NADP+ and the subsequent rebinding of NADPH are necessary steps for the enzyme to become ready for another catalytic cycle. nih.gov

The interplay between POR, its substrates (Pchlide and NADPH), and the surrounding lipid matrix is a sophisticated system of regulation. The lipid composition of the etioplast membranes not only provides the structural framework for the PLB but also actively modulates the catalytic efficiency of POR by influencing cofactor binding and enzyme oligomerization. portlandpress.combiorxiv.org This ensures that the rapid production of chlorophyll upon first exposure to light is both efficient and tightly controlled.

Physiological and Developmental Significance of Protochlorophyll

Critical Role in Etiolated Seedling Greening and De-etiolation Processes

The transition of a seedling from a dark-grown, or etiolated, state to a light-grown, green plant is a dramatic and vital process known as de-etiolation. Protochlorophyllide (B1199321) is the key molecule orchestrating this transformation. In the dark, seedlings exhibit skotomorphogenesis, a developmental program characterized by an elongated hypocotyl, a closed apical hook, and undeveloped cotyledons. nih.govoup.com This strategy allows the seedling to expeditiously push through the soil to reach light. During this phase, chlorophyll (B73375) biosynthesis is arrested at the protochlorophyllide stage. frontiersin.orgresearchgate.net The accumulation of protochlorophyllide, complexed with the enzyme light-dependent protochlorophyllide oxidoreductase (LPOR) and NADPH, is a preparatory step for the rapid synthesis of chlorophyll upon light exposure. nih.govresearchgate.net

Upon illumination, the seedling undergoes photomorphogenesis, a light-induced developmental program. nih.govoup.com The photoreduction of protochlorophyllide to chlorophyllide, catalyzed by LPOR, is the pivotal event that initiates the greening process. nih.govmaxapress.com This rapid conversion is crucial, as an overaccumulation of free protochlorophyllide can lead to phototoxicity and oxidative damage within the plant cells. researchgate.netnih.gov The regulation of protochlorophyllide levels and the efficient activity of LPOR are therefore critical for seedling survival during de-etiolation. nih.gov

| Developmental Stage | Key Process | Role of Protochlorophyllide | Associated Proteins/Enzymes |

|---|---|---|---|

| Skotomorphogenesis (Dark Growth) | Preparation for light perception | Accumulation in a complex with LPOR and NADPH | Light-dependent Protochlorophyllide Oxidoreductase (LPOR) |

| Photomorphogenesis (Light Exposure) | Greening and development of photosynthetic machinery | Rapid photoreduction to chlorophyllide | Light-dependent Protochlorophyllide Oxidoreductase (LPOR) |

The switch from skotomorphogenesis to photomorphogenesis is a fundamental developmental transition in the life of a plant, and protochlorophyllide is at its heart. Skotomorphogenesis is a developmental pathway optimized for growth in darkness, characterized by features such as an elongated stem to quickly reach light and undeveloped leaves. nih.govresearchgate.net In this state, plastids exist as etioplasts, which contain a semi-crystalline structure called the prolamellar body (PLB) but lack chlorophyll and a thylakoid system. nih.govcore.ac.uk The PLB is largely composed of the protochlorophyllide-LPOR-NADPH complex. researchgate.net

The conversion of etioplasts to chloroplasts is a hallmark of de-etiolation and is directly dependent on the photoreduction of protochlorophyllide. nih.govresearchgate.net Etioplasts, found in dark-grown seedlings, are essentially arrested chloroplasts, poised for rapid development upon light exposure. oup.comcore.ac.uk Their most prominent feature is the prolamellar body (PLB), a highly organized, lattice-like membrane structure rich in the protochlorophyllide-LPOR-NADPH ternary complex. researchgate.netnih.govresearchgate.net

Upon illumination, the LPOR enzyme utilizes light energy to catalyze the reduction of its bound protochlorophyllide substrate to chlorophyllide. maxapress.commanchester.ac.uk This event triggers the rapid dispersal of the PLB and the formation of nascent thylakoid membranes. researchgate.netnih.gov The newly synthesized chlorophyllide is then quickly esterified to form chlorophyll a, which is inserted into the developing thylakoid membranes. researchgate.net This process initiates the assembly of the photosynthetic apparatus, including photosystems I and II, and marks the differentiation of the etioplast into a fully functional, photosynthetically active chloroplast. nih.govresearchgate.net The entire transition from an etioplast to a chloroplast is a highly orchestrated process that relies on the initial light-dependent conversion of protochlorophyllide. nih.govresearchgate.net

Importance for Photosynthetic Apparatus Formation and Functionality

Protochlorophyll is fundamentally important for the formation and functionality of the photosynthetic apparatus because it is the immediate precursor to chlorophyll, the primary pigment of photosynthesis. maxapress.comgoogle.com The light-dependent conversion of protochlorophyllide to chlorophyllide is the final and rate-limiting step in chlorophyll biosynthesis in angiosperms. maxapress.com Without this conversion, chlorophyll cannot be produced, and consequently, the photosynthetic machinery cannot be assembled.

The chlorophyll molecules, derived from protochlorophyllide, are essential components of the light-harvesting complexes and the reaction centers of both photosystem I and photosystem II. nih.gov These complexes are responsible for absorbing light energy and transferring it to the reaction centers where the primary photochemical reactions of photosynthesis occur. The timely and efficient synthesis of chlorophyll from protochlorophyllide upon illumination is therefore critical for the rapid development of photosynthetic competence in newly emerged seedlings. nih.gov The accumulation of the protochlorophyllide-LPOR complex in the dark allows for a burst of chlorophyll synthesis as soon as light is available, ensuring a swift transition to autotrophic growth. researchgate.netnih.gov

Adaptive Mechanisms in Response to Environmental Light Conditions

Plants have evolved sophisticated adaptive mechanisms to cope with varying environmental light conditions, and the regulation of this compound plays a crucial role in this adaptation. The accumulation of protochlorophyllide in the dark is a key preparatory step for greening, but an excess of this photosensitive molecule in the light can lead to the production of reactive oxygen species (ROS), causing photooxidative damage and potentially cell death. researchgate.netnih.gov

To prevent such damage, plants tightly regulate the levels of protochlorophyllide and the activity of the LPOR enzyme. maxapress.com Different isoforms of LPOR exist, with some being more prominent during the initial stages of de-etiolation and others functioning in mature green tissues. frontiersin.org This differential expression allows for an optimized response to varying light intensities and durations. maxapress.com For instance, during the transition from dark to light, the rapid conversion of the accumulated protochlorophyllide pool to chlorophyll minimizes the potential for phototoxicity. researchgate.net In established green leaves, the synthesis of this compound is coordinated with the availability of light to prevent its accumulation to harmful levels. nih.govnih.gov These regulatory mechanisms ensure that chlorophyll biosynthesis is finely tuned to the prevailing light environment, maximizing photosynthetic efficiency while minimizing light-induced stress. researchgate.net

| Light Condition | Adaptive Challenge | Mechanism Involving this compound | Physiological Outcome |

|---|---|---|---|

| Darkness (Etiolation) | Preparation for rapid greening | Accumulation of protochlorophyllide-LPOR-NADPH complex | Poised for immediate chlorophyll synthesis upon illumination |

| Transition to Light (De-etiolation) | Potential for phototoxicity from excess protochlorophyllide | Rapid photoreduction of protochlorophyllide to chlorophyllide | Avoidance of photooxidative damage and efficient greening |

| Varying Light Intensities | Balancing chlorophyll synthesis with light availability | Regulation of protochlorophyllide synthesis and differential LPOR isoform expression | Optimized photosynthetic capacity and photoprotection |

Evolutionary Contribution to Plant Survival and Diversification

The evolution of the light-dependent protochlorophyllide-to-chlorophyllide conversion pathway was a pivotal event in the evolution of land plants, contributing significantly to their survival and diversification. nih.govbiorxiv.org The ability to delay the final step of chlorophyll synthesis until light is available provided a distinct adaptive advantage.

For plants colonizing terrestrial environments, the ability of seeds to germinate while buried in the soil was a critical adaptation. The skotomorphogenic development, which is tightly linked to the accumulation of protochlorophyllide in the dark, allows a seedling to conserve energy and direct its growth upwards through the soil to reach sunlight. nih.govoup.com Once the seedling emerges, the stored protochlorophyllide can be rapidly converted to chlorophyll, enabling a swift transition to a photosynthetic lifestyle. This strategy would have been highly advantageous for the successful establishment of seedlings in diverse terrestrial habitats.

Furthermore, the evolution of mechanisms to control the phototoxicity of chlorophyll precursors, such as the tight regulation of protochlorophyllide levels, was likely a key innovation that facilitated the transition of plants from aquatic to terrestrial environments where light conditions are more variable and potentially more intense. nih.govbiorxiv.org The ability to manage the synthesis of this potent photosensitizer was crucial for mitigating oxidative stress and ensuring survival, thereby contributing to the remarkable diversification of land plants. nih.govbiorxiv.org

Protochlorophyll Degradation and Turnover

Metabolic Pathways of Protochlorophyll(ide) Turnover and Removal

The primary metabolic fate of protochlorophyllide (B1199321) in angiosperms is its rapid, light-dependent conversion to chlorophyllide a, a reaction catalyzed by the enzyme light-dependent protochlorophyllide oxidoreductase (LPOR). oup.comnih.govnih.gov This process is central to the greening of etiolated seedlings. In the dark, angiosperms accumulate Pchlide complexed with LPOR and NADPH, forming a photoactive ternary complex. oup.comnih.gov Upon illumination, this complex absorbs light energy, triggering the reduction of the D-ring of the Pchlide macrocycle to form chlorophyllide a. oup.comnih.gov

While the conversion to chlorophyllide is the main route for Pchlide metabolism, especially during de-etiolation, the concept of "turnover" implies that Pchlide pools are continuously synthesized and consumed. In mature green leaves, a basal level of chlorophyll (B73375) biosynthesis continues, which necessitates a steady but low-level flux through the Pchlide pool. The regulation of this turnover is crucial to prevent the accumulation of free Pchlide, which, due to its photodynamic properties, can generate reactive oxygen species (ROS) upon illumination, leading to photooxidative damage and cell death. nih.govwikipedia.orgmdpi.com

The precise enzymatic pathways for the degradation or removal of excess Pchlide, separate from its conversion to chlorophyllide, are not as well-defined as the chlorophyll degradation pathway. However, the tight regulation of the chlorophyll biosynthesis pathway at the level of 5-aminolevulinic acid (ALA) synthesis serves as a primary mechanism to control the influx into the Pchlide pool, thereby preventing its overaccumulation. wikipedia.org When this regulation is disrupted, as seen in certain mutants, Pchlide can accumulate to phototoxic levels. wikipedia.org

In cyanobacteria, which can synthesize chlorophyll in the dark via a light-independent protochlorophyllide reductase (DPOR), a mechanism for secreting excess Pchlide into the culture medium has been observed in DPOR-deficient mutants, suggesting an active removal process to mitigate cellular toxicity. nih.gov While not a direct catabolic pathway, this highlights the importance of managing Pchlide levels.

Temporal Dynamics of this compound(ide) Levels During Greening and Senescence

The concentration of protochlorophyllide within plant tissues undergoes dramatic changes during the processes of greening (de-etiolation) and senescence. These dynamics reflect the shifting balance between biosynthesis and conversion or degradation, driven by light availability and developmental programming.

During the greening of etiolated seedlings, there is a rapid and significant decrease in the Pchlide pool upon initial exposure to light. Dark-grown seedlings accumulate Pchlide, which is readily available for immediate conversion to chlorophyllide upon illumination. oup.comnih.gov This rapid conversion is essential for the swift establishment of the photosynthetic apparatus. Different isoforms of LPOR (PORA, PORB, and PORC in Arabidopsis) play distinct roles in this process. PORA is abundant in etiolated tissues and is rapidly degraded in the light, while PORB is present in both dark and light conditions, and PORC levels increase in the light, contributing to chlorophyll synthesis in greening and mature tissues. nih.govpnas.org

The table below illustrates the typical changes in protochlorophyllide levels in etiolated seedlings upon exposure to light.

| Time after Illumination | Protochlorophyllide Level (relative units) | Key Events |

| 0 hours (in dark) | 100 | Accumulation of Pchlide-LPOR-NADPH complexes. |

| 1 hour | 25 | Rapid conversion of Pchlide to chlorophyllide. |

| 4 hours | 10 | Continued conversion and initiation of chlorophyll synthesis. |

| 24 hours | <5 | Establishment of a steady-state, low-level Pchlide pool. |

Interrelationship with Chlorophyll Degradation Processes

The turnover of protochlorophyllide is intrinsically linked to the processes of chlorophyll degradation, primarily through the shared context of managing potentially phototoxic tetrapyrrole molecules within the chloroplast. During senescence, the highly organized structure of the photosynthetic apparatus is dismantled, leading to the release of chlorophyll molecules. If not promptly and efficiently catabolized, these free chlorophylls (B1240455) and their derivatives can cause significant photooxidative damage. nih.gov

The main chlorophyll degradation pathway, often referred to as the PAO (pheophorbide a oxygenase) pathway, involves a series of enzymatic steps. researchgate.net This pathway ensures the orderly conversion of chlorophyll into non-fluorescent, colorless catabolites that can be safely stored in the vacuole. nih.gov Key enzymes in this pathway include chlorophyllase, which removes the phytol (B49457) tail from chlorophyll, Mg-dechelatase (encoded by STAY-GREEN genes), which removes the central magnesium ion, and pheophorbide a oxygenase, which opens the porphyrin ring. mdpi.comresearchgate.net

The interrelationship between protochlorophyllide turnover and chlorophyll degradation is primarily regulatory. To avoid a futile cycle of synthesis and degradation and to prevent the accumulation of multiple types of photosensitizers (both Pchlide and chlorophyll degradation intermediates), the biosynthetic pathway is downregulated as the catabolic pathway is upregulated during senescence. nih.gov This coordinated regulation is crucial for the orderly dismantling of the photosynthetic machinery and the remobilization of nutrients, such as nitrogen, from the senescing leaf to other parts of the plant. nih.gov

Furthermore, the phototoxicity of Pchlide provides a parallel to the dangers posed by chlorophyll degradation intermediates. In both scenarios, the plant must manage the levels of these molecules to prevent light-induced damage. The regulatory mechanisms that have evolved to control Pchlide levels, such as the feedback inhibition of ALA synthesis, are part of a broader cellular strategy to maintain tetrapyrrole homeostasis, which is also critical during the massive chlorophyll breakdown that occurs during senescence. wikipedia.org The accumulation of chlorophyll catabolites in mutants defective in the degradation pathway can lead to a lesion-mimic phenotype, a consequence of photooxidative stress that mirrors the effects of Pchlide overaccumulation. nih.govnih.gov This underscores the shared challenge of managing photosensitive tetrapyrroles and the interconnected nature of the regulatory networks governing their metabolism.

Advanced Research Methodologies and Analytical Approaches in Protochlorophyll Studies

Spectroscopic Characterization of Protochlorophyll(ide) and Associated Complexes

Spectroscopy is a powerful tool for investigating the electronic structure, dynamics, and environment of protochlorophyllide (B1199321). Various spectroscopic methods provide unique insights into the pigment itself and its catalytically active complexes.

Fluorescence Spectroscopy (e.g., Low-Temperature Fluorescence Techniques)

Fluorescence spectroscopy is a highly sensitive method for studying the different forms of protochlorophyllide that accumulate in dark-grown (etiolated) plants. nih.gov At cryogenic temperatures, typically 77 K (-196 °C), the spectral features are sharpened, allowing for the resolution of distinct Pchlide species that differ in their aggregation state and association with the POR enzyme. nih.gov

In etiolated leaves, low-temperature fluorescence emission spectra typically show two main bands: a short-wavelength form fluorescing around 631-633 nm and a long-wavelength, photoactive form with a maximum near 655 nm. nih.govacs.org The ratio of these peaks can vary significantly between different plant species. nih.gov The 631 nm peak is generally attributed to Pchlide that is not bound to the POR enzyme in a photoactive conformation, while the 655 nm peak arises from the ternary Pchlide-POR-NADPH complex, which is poised for photoconversion. nih.gov

Detailed analyses have identified a spectral heterogeneity with more than ten fluorescence emission components. nih.gov These forms are broadly categorized into:

Short-wavelength forms: With fluorescence maxima in the 625–646 nm range. acs.org

Long-wavelength forms: The primary photoactive forms with emission maxima between 652 and 657 nm. acs.org

Far-red forms: Minor components emitting in the 670–730 nm region. acs.org

The specific emission and excitation maxima can be used to characterize these different pools of Pchlide. For instance, studies on monovinyl (MV) and divinyl (DV) forms of Pchlide, both of which are substrates for POR, show subtle differences in their fluorescence spectra. At 77 K, MV Pchlide exhibits a fluorescence band at 631 nm, while DV Pchlide's maximum is slightly red-shifted to 632 nm. nih.gov The excitation spectra for these forms also differ, particularly in the Soret band region. nih.gov

Low-Temperature (77 K) Fluorescence Properties of Protochlorophyllide Forms

| Pchlide Form/Complex | Emission Maxima (nm) | Excitation Maxima (nm) | Notes |

|---|---|---|---|

| Short-wavelength ("Free") Pchlide | 631 - 634 | ~440 | Generally considered non-photoactive or less active. nih.govacs.org |

| Long-wavelength (Photoactive Complex) | 655 - 657 | ~440, ~650 | The main photoactive Pchlide-POR-NADPH complex. nih.govacs.org |

| MV Pchlide (in vitro) | 631 | 439, 450 | Monovinyl protochlorophyllide. nih.gov |

| DV Pchlide (in vitro) | 632 | 445, 450 (shoulder at 457) | Divinyl protochlorophyllide. nih.gov |

| Pchlide-POR-NADPH Intermediate (MV) | 685 | 450 | An early intermediate trapped at low temperature. nih.gov |

| Pchlide-POR-NADPH Intermediate (DV) | 684 | 450 | An early intermediate trapped at low temperature. nih.gov |

Absorption Spectroscopy (In Vivo and In Vitro Applications)

Absorption spectroscopy provides fundamental information about the electronic transitions of Pchlide. In vitro, Pchlide dissolved in organic solvents displays characteristic absorption bands: the intense Soret band in the blue region of the spectrum and the less intense Qy band in the red region. The exact positions of these bands are solvent-dependent; for example, in methanol, Pchlide a has absorption maxima at 434 nm (Soret) and 629 nm (Qy).

In vivo and in reconstituted complexes, the absorption spectrum of Pchlide is modulated by its interaction with the POR enzyme and NADPH. A key finding is that the formation of the ternary Pchlide-POR-NADPH complex induces a significant red shift in the Qy absorption band by about 10 nm, from ~630 nm for free Pchlide to ~640 nm for the enzyme-bound substrate. This spectral shift is a hallmark of the formation of the photoactive complex.